N,N-dimethyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide
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Overview
Description
N,N-dimethyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a phenyl group, a pyridinyl group, and a carboxamide group. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide typically involves the reaction of appropriate pyrazole derivatives with phenyl and pyridinyl substituents. . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the cyclization and substitution processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents or organometallic compounds under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N,N-dimethyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antifungal and antibacterial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in fungal or bacterial growth, thereby exhibiting antifungal or antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxamide
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
- 3,5-Dimethyl-1-pyrazolylformaminidium nitrate
Uniqueness
N,N-dimethyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of phenyl, pyridinyl, and carboxamide groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N,N-dimethyl-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-20(2)17(22)15-12-21(14-8-4-3-5-9-14)19-16(15)13-7-6-10-18-11-13/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASDDAIMBACKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1C2=CN=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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